Benzamide, 3,4-dichloro-N-(4,6-diphenyl-2-pyrimidinyl)- Benzamide, 3,4-dichloro-N-(4,6-diphenyl-2-pyrimidinyl)-
Brand Name: Vulcanchem
CAS No.: 820961-62-4
VCID: VC20333189
InChI: InChI=1S/C23H15Cl2N3O/c24-18-12-11-17(13-19(18)25)22(29)28-23-26-20(15-7-3-1-4-8-15)14-21(27-23)16-9-5-2-6-10-16/h1-14H,(H,26,27,28,29)
SMILES:
Molecular Formula: C23H15Cl2N3O
Molecular Weight: 420.3 g/mol

Benzamide, 3,4-dichloro-N-(4,6-diphenyl-2-pyrimidinyl)-

CAS No.: 820961-62-4

Cat. No.: VC20333189

Molecular Formula: C23H15Cl2N3O

Molecular Weight: 420.3 g/mol

* For research use only. Not for human or veterinary use.

Benzamide, 3,4-dichloro-N-(4,6-diphenyl-2-pyrimidinyl)- - 820961-62-4

Specification

CAS No. 820961-62-4
Molecular Formula C23H15Cl2N3O
Molecular Weight 420.3 g/mol
IUPAC Name 3,4-dichloro-N-(4,6-diphenylpyrimidin-2-yl)benzamide
Standard InChI InChI=1S/C23H15Cl2N3O/c24-18-12-11-17(13-19(18)25)22(29)28-23-26-20(15-7-3-1-4-8-15)14-21(27-23)16-9-5-2-6-10-16/h1-14H,(H,26,27,28,29)
Standard InChI Key YYTAOASUFGFGNV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC(=NC(=N2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzamide core substituted with chlorine atoms at the 3- and 4-positions of the aromatic ring. This dichlorinated benzamide is linked via an amide bond to a 2-aminopyrimidine ring, which itself is substituted with phenyl groups at the 4- and 6-positions. The IUPAC name, 3,4-dichloro-N-(4,6-diphenylpyrimidin-2-yl)benzamide, reflects this intricate arrangement. The presence of electron-withdrawing chlorine atoms and electron-donating phenyl groups creates a polarized structure, influencing its reactivity and interaction with biological targets.

Physicochemical Characteristics

Key physicochemical properties include:

PropertyValue
Molecular FormulaC23H15Cl2N3O\text{C}_{23}\text{H}_{15}\text{Cl}_{2}\text{N}_{3}\text{O}
Molecular Weight420.3 g/mol
CAS Number820961-62-4
DensityNot reported
Melting PointNot reported
Boiling PointNot reported

The absence of reported melting and boiling points underscores the compound’s status as a research-grade material, with limited commercial availability. Comparative analysis with simpler benzamides, such as 3,4-dichlorobenzamide (CAS No. 2670-38-4), reveals that chlorination increases molecular weight and polarity, potentially enhancing binding affinity to hydrophobic enzyme pockets .

Synthesis and Purification

Reaction Mechanism

The synthesis begins with the acylation of 4,6-diphenylpyrimidin-2-amine using 3,4-dichlorobenzoyl chloride in the presence of triethylamine (Et3N\text{Et}_3\text{N}) as a base. The reaction proceeds in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) under inert conditions to minimize side reactions:

C6H3Cl2COCl+C16H13N3Et3N, CH2Cl2C23H15Cl2N3O+HCl\text{C}_6\text{H}_3\text{Cl}_2\text{COCl} + \text{C}_{16}\text{H}_{13}\text{N}_3 \xrightarrow{\text{Et}_3\text{N, CH}_2\text{Cl}_2} \text{C}_{23}\text{H}_{15}\text{Cl}_2\text{N}_3\text{O} + \text{HCl}

The amide bond formation is driven by the nucleophilic attack of the pyrimidine amine on the electrophilic carbonyl carbon of the acyl chloride.

Purification Techniques

Crude product purification typically employs:

  • Recrystallization: Solvents such as ethanol or ethyl acetate are used to isolate high-purity crystals.

  • Column Chromatography: Silica gel with a hexane-ethyl acetate gradient separates unreacted starting materials and byproducts.

Yield optimization remains a challenge due to steric hindrance from the bulky phenyl groups on the pyrimidine ring.

Material Science Applications

The compound’s rigid aromatic framework and hydrogen-bonding capability (via the amide group) make it a candidate for hierarchical self-assembly into liquid crystalline phases . For example, twin-tapered dendritic benzamides form supramolecular polymers that organize into columnar hexagonal or rectangular lattices . Such properties could be exploited in optoelectronic devices or nanostructured materials.

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